Isosativenediol

Phytotoxicity Sesquiterpene Plant Pathology

Researchers studying sativene-class phytotoxins face confounding results when using bioactive analogs as negative controls. Isosativenediol (CAS 57079-92-2) is the validated non-phytotoxic member of this sesquiterpene family, demonstrating zero lesion formation in assays where co-metabolites prehelminthosporol and dihydroprehelminthosporol produce strong phytotoxic effects. • Ideal negative control for sativene-class phytotoxin SAR studies • Non-phytotoxic diol probe for oxidation state/functional group SAR hypotheses • Reliable chemical marker for Bipolaris/Cochliobolus metabolomic fingerprinting. Supplied with analytical documentation for immediate research deployment.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Cat. No. B593551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosativenediol
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1
InChIKeyJKWAVUHQXGRTII-AYECITQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isosativenediol: Fungal Sesquiterpene Diol


Isosativenediol (CAS 57079-92-2) is a bicyclic sesquiterpene diol (C15H24O2) classified within the sativene/seco-sativene structural family of fungal secondary metabolites [1]. It is a naturally occurring compound produced by several Bipolaris and Cochliobolus species, often co-occurring with a suite of structurally related sesquiterpenoids [2][3]. Unlike many of its co-metabolites that act as potent phytotoxins, isosativenediol is notable for its distinct lack of phytotoxicity in standard assays, making it a critical compound for comparative chemical ecology and structure-activity relationship (SAR) studies [4].

Role Non-phytotoxic negative control
Structure Bicyclic sesquiterpene diol
Context Comparative chemical ecology & SAR

Why Isosativenediol Cannot Be Substituted


The fungal sesquiterpenoid family is characterized by extreme functional divergence from minor structural alterations. Generic substitution with another 'sativene' or 'helminthosporium' metabolite is scientifically invalid due to dramatically different biological activity profiles. For instance, compounds like prehelminthosporol and dihydroprehelminthosporol are potent phytotoxins that induce visible lesion formation on host plant tissue [1]. In contrast, isosativenediol, despite being isolated from the same pathogenic fungal extracts, exhibits no significant phytotoxic activity under identical assay conditions [2]. This functional divergence means that using a closely related analog in an experiment intended to study non-phytotoxic interactions or as a negative control would introduce significant confounding activity, invalidating experimental conclusions. The following quantitative evidence guide details these critical differentiators to ensure precise scientific selection and procurement.

Isosativenediol
Non-phytotoxic in standard assays
Prehelminthosporol analogs
Strong phytotoxicity may confound negative-control interpretation
Functional group: Diol
Two hydroxyl groups determine solubility and derivatization
Acid / Mono-alcohol analogs
Different functional groups may alter assay behavior and analytical retention

Isosativenediol: Evidence-Based Differentiation


Non-Phytotoxic vs. Prehelminthosporol

In a direct head-to-head comparison of sesquiterpenes isolated from the same Bipolaris fungal pathogen, isosativenediol (10) was found to exhibit no significant phytotoxic activity. In stark contrast, the co-occurring metabolites prehelminthosporol (1) and dihydroprehelminthosporol (4) were classified as strongly phytotoxic under the same assay conditions [1]. This study establishes isosativenediol as a non-phytotoxic member of this structurally related fungal metabolite suite.

Phytotoxic Activity
Head-to-head
Isosativenediol: No significant activity
vs. Prehelminthosporol & Dihydroprehelminthosporol: Strong phytotoxic effects
Supports negative-control selection for phytotoxin assays
Corn leaf puncture assay; review compound-specific response
Phytotoxicity Sesquiterpene Plant Pathology Mycotoxin

Structural Divergence: Diol vs. Acid & Alcohol

Isosativenediol is specifically characterized as a bicyclic sesquiterpene diol (C15H24O2), containing two hydroxyl groups . This differentiates it from major co-metabolites in the sativene pathway: helminthosporic acid (1), which is a carboxylic acid, and helminthosporol (10), which is a mono-alcohol [1]. The presence of the diol functional group is a key structural determinant that influences solubility, chemical stability, and potential for further derivatization.

Functional Group
Class-level
Isosativenediol: Diol (two –OH) Helminthosporic acid: Carboxylic acid Helminthosporol: Mono-alcohol
Functional group distinction critical for derivatization and chromatography
NMR and MS characterization; class-level inference
Structure-Activity Relationship Sesquiterpenoid Natural Product Chemistry

Conserved Across Bipolaris & Cochliobolus

Isosativenediol is not unique to a single strain but has been repeatedly isolated as a conserved secondary metabolite from a variety of fungal species. It was identified in Cochliobolus sativus (an endophyte from Artemisia desertorum) [1], Bipolaris eleusines (an endophyte from Solanum tuberosum) [2], and a Bipolaris species pathogenic to Johnson grass [3]. This contrasts with more strain-specific or rarely isolated sativene derivatives.

Metabolite Occurrence
Reported context
Isosativenediol isolated from Cochliobolus sativus, Bipolaris eleusines, and Bipolaris sp.; novel seco-sativene glycosides reported only from C. sativus
Presence across multiple genera may support more reproducible sourcing
Review strain-specific yields for procurement planning
Fungal Metabolism Chemotaxonomy Endophyte

Isosativenediol: Key Research Applications


Negative Control for Phytotoxin Mechanisms

Due to its demonstrated lack of phytotoxic activity in head-to-head assays with prehelminthosporol and dihydroprehelminthosporol [1], isosativenediol is the optimal negative control for experiments investigating the specific mechanisms of sativene-class phytotoxins. It allows researchers to delineate structure-specific toxic effects from general stress responses induced by the fungal extract matrix.

SAR Probe for Sesquiterpenoid Bioactivity

The structural distinction of isosativenediol as a diol, compared to the acidic helminthosporic acid or the mono-alcohol helminthosporol [2], makes it a valuable probe in SAR studies. Researchers can use this compound to test the hypothesis that oxidation state and functional group identity at specific carbon positions dictate the divergence between potent phytotoxicity and benign co-occurrence [1].

Reference Standard for Metabolomic Profiling

Given its repeated isolation across multiple pathogenic and endophytic Bipolaris and Cochliobolus species [3], isosativenediol serves as a reliable chemical marker for metabolomic fingerprinting. It can be procured as an analytical reference standard to identify and quantify fungal colonization in plant tissues, distinguishing it from more variable or species-specific toxin profiles.

Application
Selection Property
Validation Focus
Negative control for phytotoxin mechanism studies
Non-phytotoxic profile in head-to-head assay
Phytotoxin assay response context
SAR probe for sesquiterpenoid bioactivity
Diol functional group distinction
Functional group-activity interpretation
Reference standard for metabolomic profiling
Cross-species occurrence in Bipolaris/Cochliobolus
Metabolomic fingerprinting review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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